molecular formula C10H19NO2 B13081263 1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine

1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine

Cat. No.: B13081263
M. Wt: 185.26 g/mol
InChI Key: WRFYFEFUPYCOEW-UHFFFAOYSA-N
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Description

1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine is a compound that features an oxetane ring, a cyclohexyl group, and a methanamine moiety The oxetane ring is a four-membered cyclic ether, which is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine typically involves the formation of the oxetane ring followed by its attachment to the cyclohexyl and methanamine groups. One common method for synthesizing oxetanes is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the intramolecular cyclization of γ-bromohomoallylic alcohols using a copper catalyst and a ligand .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the methanamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with enzymes or receptors. The cyclohexyl and methanamine groups may also contribute to the compound’s overall biological activity by modulating its binding affinity and specificity.

Comparison with Similar Compounds

1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine can be compared with other similar compounds that contain oxetane rings or cyclohexyl groups. Some examples include:

The uniqueness of this compound lies in its combination of an oxetane ring with a cyclohexyl group and a methanamine moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(oxetan-3-yloxy)cyclohexyl]methanamine

InChI

InChI=1S/C10H19NO2/c11-8-10(4-2-1-3-5-10)13-9-6-12-7-9/h9H,1-8,11H2

InChI Key

WRFYFEFUPYCOEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN)OC2COC2

Origin of Product

United States

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